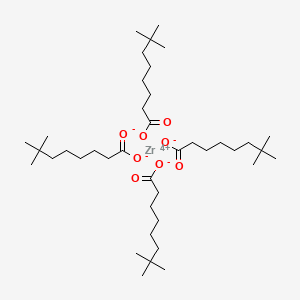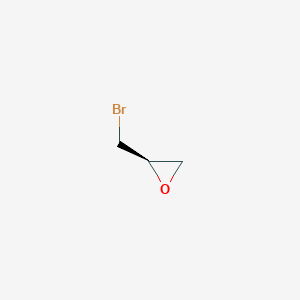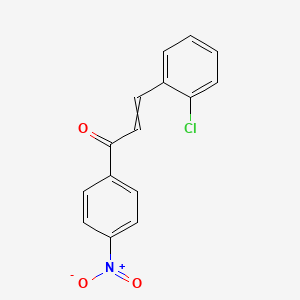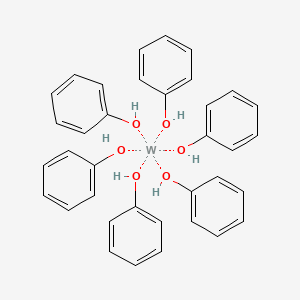
Motretinide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of motretinide involves the reaction of N-ethyl-3-methoxy-2-methyl-1,2,3,4-tetradehydro-17-norretinamide with various reagents under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the preparation involves the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch reactors. The process includes the purification of the compound through crystallization or chromatography to ensure high purity and yield. The final product is then formulated into topical creams or gels for medical use .
Analyse Chemischer Reaktionen
Types of Reactions: Motretinide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced analogs.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Motretinide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various reagents.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Primarily used in the treatment of acne and other skin conditions. It is also being studied for its potential in treating other dermatological disorders.
Industry: Utilized in the formulation of topical creams and gels for medical use
Wirkmechanismus
Motretinide is compared with other retinoids such as:
Tretinoin: A first-generation retinoid known for its effectiveness in treating acne but with higher irritative potential.
Isotretinoin: Another first-generation retinoid used for severe acne but with significant systemic side effects.
Adapalene: A third-generation retinoid with similar applications but different receptor binding profiles.
Tazarotene: A third-generation retinoid used for psoriasis and acne with a different mechanism of action.
Uniqueness: this compound is unique due to its specific activation of retinoic acid receptor alpha (RAR-α) and its lower irritative potential compared to tretinoin. This makes it a preferred choice for patients with sensitive skin .
Vergleich Mit ähnlichen Verbindungen
- Tretinoin
- Isotretinoin
- Adapalene
- Tazarotene
- Bexarotene
- Alitretinoin
Motretinide’s unique properties and applications make it a valuable compound in dermatological treatments and scientific research.
Eigenschaften
CAS-Nummer |
54757-59-4 |
|---|---|
Molekularformel |
C23H31NO2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |
InChI-Schlüssel |
IYIYMCASGKQOCZ-DJRRULDNSA-N |
SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Isomerische SMILES |
CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |
Kanonische SMILES |
CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
| 56281-36-8 | |
Synonyme |
motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,4]Triazolo[3,4-a]phthalazin-3-ol](/img/structure/B1637982.png)






![Benzenamine, 4-[2-(4-nitrophenyl)ethenyl]-N-octadecyl-](/img/structure/B1638004.png)




